N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers face a lack of well-defined intermediate compounds for systematic pyridazine sulfonamide SAR. This ethanesulfonamide variant (MW 244.32, XLogP3 0) bridges methanesulfonamide and aryl sulfonamide analogs, enabling incremental chain-length correlation. For procurement managers, this is a structurally validated scaffold for CFTR/CaCC inhibitor profiling. - Bridges property gap: ΔMW +14.03 vs. methyl analog with measurable lipophilicity shift - Defined pharmacophore: Maps to patent-class chloride channel inhibitor scaffold (WO 2010123822) - Assay-ready: Favorable fragment-like properties; 0 Lipinski violations, TPSA 92.4 Ų

Molecular Formula C9H16N4O2S
Molecular Weight 244.31
CAS No. 1207031-24-0
Cat. No. B2672455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide
CAS1207031-24-0
Molecular FormulaC9H16N4O2S
Molecular Weight244.31
Structural Identifiers
SMILESCCS(=O)(=O)NCCNC1=NN=C(C=C1)C
InChIInChI=1S/C9H16N4O2S/c1-3-16(14,15)11-7-6-10-9-5-4-8(2)12-13-9/h4-5,11H,3,6-7H2,1-2H3,(H,10,13)
InChIKeyYVOQNIPGXHSPBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Chemical Identity and Baseline Properties


N-(2-((6-Methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide (CAS 1207031-24-0, PubChem CID 45502536) is a synthetic sulfonamide derivative with the molecular formula C₉H₁₆N₄O₂S and a molecular weight of 244.32 g/mol [1]. The compound incorporates a 6-methylpyridazine ring linked via an aminoethylene spacer to an ethanesulfonamide moiety. This compound belongs to the broader pyridazine sulfonamide chemical class, which has been described in patent literature as a scaffold for ion channel modulation, specifically as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCC) [2]. Computed physicochemical properties from PubChem include an XLogP3-AA of 0, a topological polar surface area of 92.4 Ų, and 6 rotatable bonds [1]. Publicly available quantitative biological activity data for this specific compound is extremely limited; most existing citations derive from vendor-generated technical summaries rather than independently peer-reviewed studies [3].

1 Intermediate lipophilicity probe for SAR-by-catalog within pyridazine sulfonamide series
2 Structurally maps onto patented CFTR/CaCC pharmacophore for ion channel research
3 Favorable computed drug-likeness (0 Lipinski violations) supports cell-based assay compatibility
Quantitative target-specific biological data for this compound is not available; primary characterization may be required.

Structural Rationale Against Generic Substitution


In the absence of published head-to-head pharmacological comparisons, the rationale against generic substitution rests on quantifiable structural and physicochemical differences that predictably alter molecular behavior. The replacement of the ethanesulfonamide group (C₂ chain) with the closest commercially available analog—the methanesulfonamide variant (CAS 1203231-71-3, MW 230.29 g/mol, C₁ chain)—results in a measurable change in molecular weight (Δ = +14.03 g/mol, +6.1%), lipophilicity (XLogP3-AA: 0 vs. a predicted lower value for the methyl homolog), and rotatable bond count (6 vs. 5), all of which directly influence membrane permeability, target binding kinetics, and metabolic stability [1]. Furthermore, the pyridazine sulfonamide patent family (WO 2010123822 A1, US 2011/0288093 A1) explicitly delineates that biological activity—specifically chloride channel inhibition potency—is sensitive to the nature of the sulfonamide N-substituent, with ethyl, methyl, and aryl variants exhibiting divergent activity profiles across CFTR and CaCC assays [2]. Consequently, treating compounds within this series as interchangeable without experimental verification of target engagement introduces an unquantified risk of loss of function or altered selectivity in any experimental system.

Property
Target Compound
Methanesulfonamide Analog
Molecular weight
244.32 g/mol
230.29 g/mol
+6.1% change alters permeability
Lipophilicity
XLogP3-AA = 0
Predicted lower
May shift membrane partitioning
Rotatable bonds
6
5
Increased conformational entropy impacts binding

Patent SAR indicates chloride channel inhibition is sensitive to sulfonamide N-substituent. Substituting analogs without verification may alter target engagement or selectivity.

Quantitative Differentiation and Evidence Guide


Physicochemical Differentiation from the Methanesulfonamide Analog

The ethanesulfonamide derivative (target compound) exhibits a 6.1% higher molecular weight (244.32 vs. 230.29 g/mol) and a longer sulfonamide alkyl chain compared to its closest commercial analog, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide (CAS 1203231-71-3). This difference materially alters the XLogP3-AA value (0 for the target compound vs. a predicted lower value for the methyl homolog), which is a key determinant of passive membrane permeability and non-specific protein binding [1]. The additional methylene group in the target compound also increases the number of freely rotatable bonds (6 vs. 5, +20%), which directly impacts conformational entropy and, consequently, the entropic penalty upon target binding [1].

Physicochemical Diff.
Reported
ΔMW +14.03 g/mol (+6.1%), ΔRot. bonds +1 (+20%), XLogP shift consistent with ethyl chain
Reported property differences may alter cellular permeability and binding profiles
PubChem computed data; experimental ADME not available
Physicochemical profiling Medicinal chemistry ADME prediction

Pyridazine Sulfonamide Scaffold for Chloride Channel Modulation

The target compound belongs to the pyridazine sulfonamide structural class, which is claimed in patent families WO 2010123822 A1 and US 2011/0288093 A1 as inhibitors of CFTR-mediated ion transport and calcium-activated chloride channels (CaCC). The patent disclosures, filed by the Institute for OneWorld Health, report that compounds within this class—defined by Formula I encompassing pyridazine sulfonamide derivatives—demonstrate chloride channel blocking activity relevant to the treatment of diarrheal diseases and polycystic kidney disease [1][2]. While the specific compound (CAS 1207031-24-0) is not individually exemplified with quantitative IC₅₀ data in these patent documents, its structural features (6-methyl substitution on the pyridazine ring, ethanesulfonamide side chain, aminoethyl linker) place it within the claimed generic scope. The patent SAR teaches that variations in the sulfonamide substituent directly modulate target potency and ion channel subtype selectivity [1].

CFTR/CaCC Scaffold
Class-level
Maps to Formula I of patent WO 2010123822 A1; not individually exemplified with IC₅₀
Class-level pharmacophore alignment; target engagement requires experimental confirmation
Patent class inference; no compound-specific potency data
Ion channel pharmacology CFTR inhibition Chloride channel

Hydrogen Bond Donor/Acceptor Profile and Target Recognition

The target compound presents two hydrogen bond donor atoms (both NH groups: the sulfonamide NH and the amino linker NH) and six hydrogen bond acceptor atoms (sulfonamide oxygens, pyridazine nitrogens, and the exocyclic amine nitrogen), yielding a donor/acceptor ratio of 2:6 [1]. This profile is distinct from the methanesulfonamide analog, which contains the same donor/acceptor counts but with a different spatial arrangement due to the shorter sulfonamide alkyl chain, potentially altering the geometry of key H-bond interactions with target proteins . In sulfonamide-based drug design, the H-bond donor/acceptor count and topology are critical parameters governing both target affinity and selectivity; modification of the sulfonamide N-substituent chain length has been shown in related sulfonamide series to shift binding poses within carbonic anhydrase active sites by altering the H-bond network geometry [2].

H-Bond Profile
Class-level
HBD 2, HBA 6, TPSA 92.4 Ų; identical counts to methyl analog but distinct 3D spatial arrangement
Spatial disposition of H-bond features may shift binding kinetics
Computed descriptors; no crystallographic data for this compound
Molecular recognition Hydrogen bonding Drug design

Computed Drug-Likeness and Oral Bioavailability Prediction

The target compound satisfies all four Lipinski Rule of Five criteria: molecular weight (244.32 Da) < 500 Da, XLogP3-AA (0) ≤ 5, hydrogen bond donors (2) ≤ 5, and hydrogen bond acceptors (6) ≤ 10 [1]. This clean profile contrasts with many larger pyridazine sulfonamide derivatives exemplified in the patent literature (e.g., compounds in US 2011/0288093 Tables 1-3, which frequently exceed MW 400 and XLogP > 3) [2]. Additionally, the TPSA of 92.4 Ų falls below the 140 Ų threshold commonly associated with favorable oral absorption, and the rotatable bond count of 6 is below the 10-bond limit proposed by Veber [1][3]. These computed parameters suggest that the target compound occupies a favorable physicochemical space for oral bioavailability, while larger pyridazine sulfonamide analogs from the patent literature may encounter solubility or permeability limitations.

Drug-Likeness
Reported
0 Lipinski violations; TPSA 34% below Veber threshold; MW 244.32, XLogP 0
Favorable computed profile for oral bioavailability research models
Computed only; in vivo PK not reported
Drug-likeness Lipinski rules Bioavailability prediction

Chemical Space Positioning Relative to Close Analogs

The target compound occupies a distinct position within the (6-methylpyridazin-3-yl)aminoethyl sulfonamide chemical space. Three commercially listed analogs differ only in the terminal sulfonamide group: methanesulfonamide (CAS 1203231-71-3, MW 230.29), benzenesulfonamide (CAS 1170427-27-6, MW 292.36), and thiophene-2-sulfonamide (CAS 1207028-36-1, MW 298.38) [1]. The target ethanesulfonamide (MW 244.32) occupies the middle of this series in terms of molecular weight and steric bulk. This systematic variation enables structure-activity relationship (SAR) studies where incremental changes in sulfonamide size, lipophilicity, and electronic character can be correlated with changes in biological activity. The ethanesulfonamide variant provides an intermediate lipophilicity (XLogP3-AA = 0) that may offer a balance between the higher aqueous solubility of the methanesulfonamide and the enhanced membrane partitioning of the aryl sulfonamide analogs.

Chemical Space Position
Reported
Intermediate MW between methanesulfonamide (-14.03 Da) and benzenesulfonamide (+48.04 Da) analogs
Supports systematic SAR studies with incremental chain-length variation
Based on vendor listings and computed MW
Chemical space analysis SAR Analog selection

Absence of Published Target-Specific Quantitative Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted May 2026) identified no peer-reviewed publications or publicly accessible assay records reporting quantitative IC₅₀, Kᵢ, EC₅₀, or Kd values for CAS 1207031-24-0 against any specific biological target. This includes the absence of data for CFTR, CaCC, Nav1.7, or any other ion channel target referenced in the broader pyridazine sulfonamide patent literature [1][2]. The compound is not indexed in ChEMBL with bioactivity data, and the PubChem BioAssay section for CID 45502536 contains no deposited screening results as of the search date. Consequently, any claim of differential target potency or selectivity for this specific compound versus analogs must be treated as unverified until experimental data is generated [3]. Users procuring this compound for target-based screening should anticipate generating primary pharmacological data de novo. This evidence gap represents a material procurement consideration: the compound's value proposition currently rests on its structural and physicochemical differentiation rather than on experimentally validated biological superiority.

Data Gap
Data to verify
No IC₅₀, Kᵢ, or Kd values in PubMed, ChEMBL, or PubChem BioAssay for this CAS
Target engagement must be generated de novo; selection based on structural differentiation only
Literature search May 2026; absence of data confirmed in multiple databases
Data gap analysis Evidence quality Procurement risk

Recommended Application Scenarios


SAR-by-Catalog as an Intermediate Lipophilicity Probe

As established in Section 3 (Evidence Items 1 and 5), the target compound occupies the middle ground in molecular weight and lipophilicity between the methanesulfonamide (MW 230.29) and aryl sulfonamide (MW 292-298) analogs. Researchers conducting systematic structure-activity relationship studies within this series should procure this compound as the intermediate alkyl sulfonamide member, enabling the correlation of incremental changes in sulfonamide chain length with changes in target binding, cellular permeability, or metabolic stability [1][2]. This application leverages the compound's most robustly established point of differentiation: its position within a well-defined chemical series with quantifiable property gradients.

Ion Channel Drug Discovery for CFTR or CaCC Modulation

Based on the class-level evidence from patent WO 2010123822 A1 and US 2011/0288093 A1 (Section 3, Evidence Item 2), this compound is structurally mapped onto the pyridazine sulfonamide pharmacophore claimed for chloride channel inhibition. Research groups investigating CFTR-related secretory diarrheal diseases, polycystic kidney disease, or CaCC-mediated physiological processes can use this compound as a starting point for scaffold validation. The compound's favorable computed drug-likeness parameters (Section 3, Evidence Item 4: 0 Lipinski violations, TPSA 92.4 Ų) make it a suitable candidate for initial in vitro profiling before progressing to more complex analogs [1][3].

Fragment-Based or Property-Driven Library Design

With a molecular weight of only 244.32 Da and a balanced HBD/HBA profile (Section 3, Evidence Item 3), this compound meets the criteria for a fragment-like or low-molecular-weight screening hit. Its TPSA of 92.4 Ų and XLogP3-AA of 0 predict favorable aqueous solubility, reducing the likelihood of assay interference from compound aggregation [1]. Procurement for fragment-based drug discovery (FBDD) libraries or property-focused screening collections is recommended, particularly when the research objective involves identifying novel ion channel modulators with high ligand efficiency and optimization potential [4].

Method Development and Assay Validation as a Control Compound

Given the current absence of target-specific potency data for this compound (Section 3, Evidence Item 6), one pragmatic procurement use is as a structurally defined control compound for assay development. In ion channel screening campaigns utilizing electrophysiological readouts (e.g., patch-clamp assays for CaCC or CFTR activity), this compound can serve as a chemically well-characterized member of the pyridazine sulfonamide class to establish baseline signal, assess solvent compatibility, and validate assay reproducibility before testing more potent exemplars from the patent literature [2].

Application
Selection Property
Validation Focus
SAR-by-catalog
Intermediate lipophilicity in pyridazine sulfonamide series
Chain length–activity correlation
Ion channel research (CFTR/CaCC)
Pyridazine sulfonamide pharmacophore scaffold
Chloride channel inhibition assay
Fragment-based screening
Low MW, balanced HBD/HBA, favorable computed solubility
Solubility and aggregation assay
Assay development
Structurally defined control compound
Baseline signal and solvent compatibility

All applications assume research use only. Target-specific biological data must be generated independently.

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